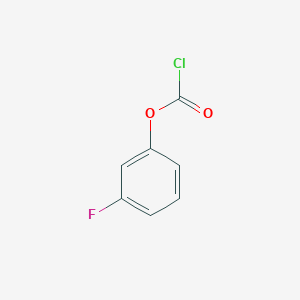

3-Fluorophenyl chloroformate

Beschreibung

Significance in Advanced Organic Synthesis and Chemical Transformations

3-Fluorophenyl chloroformate serves as a crucial reagent in advanced organic synthesis. It is primarily utilized for the introduction of the 3-fluorophenoxycarbonyl group, a key structural moiety in various target molecules. This process is fundamental in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals. The presence of the fluorine atom in the phenyl ring can enhance the reactivity of the molecule compared to its non-fluorinated counterparts, allowing for more selective reactions. smolecule.com Its role as a derivatization agent in chromatography is also notable, as it can convert polar compounds into less polar, more volatile derivatives, facilitating their analysis. wikipedia.org

Contextual Role within the Class of Aryl Chloroformates

Aryl chloroformates, with the general formula ROC(O)Cl where R is an aryl group, are a class of organic compounds that are formally esters of chloroformic acid. wikipedia.org They are analogous in reactivity to acyl chlorides and are widely used as reagents in organic chemistry. wikipedia.org Common applications include the formation of carbamates through reaction with amines, and the synthesis of carbonate esters by reacting with alcohols. wikipedia.org The reactivity and reaction mechanisms of aryl chloroformates have been the subject of extensive study, with research exploring aspects like aminolysis and solvolysis. researcher.lifenih.gov this compound, as a member of this class, exhibits characteristic reactions but also possesses unique properties due to the electronic effects of the fluorine substituent on the aromatic ring.

Overview of Academic Research Trajectories for this compound

Academic research involving this compound has explored several key areas. A significant focus has been on its application in the synthesis of biologically active molecules. For instance, it has been used in the creation of carbamate (B1207046) derivatives that act as enzyme inhibitors. nih.govd-nb.infoacs.org Research has also delved into the kinetics and mechanisms of its reactions, contributing to a deeper understanding of solvolysis and other nucleophilic substitution reactions of aryl chloroformates. hilarispublisher.comresearchgate.net Furthermore, its use as a building block for more complex molecules in medicinal chemistry continues to be an active area of investigation. acs.org

Interactive Data Table: Properties of Phenyl Chloroformate and its Fluorinated Derivatives

The following table provides a comparative overview of the physical and chemical properties of phenyl chloroformate and its fluorinated analogs.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Storage Temperature (°C) |

|---|---|---|---|---|---|---|

| 2-Fluorophenyl chloroformate | 70093-67-3 | C7H4ClFO2 | 174.56 | - | - | - |

| This compound | 68622-07-1 | C7H4ClFO2 | 174.56 | - | - | - |

| 4-Fluorophenyl chloroformate | 38377-38-7 | C7H4ClFO2 | 174.56 | 1.329 | 1.4933 | 2-8 |

| 3,4-Difluorophenyl chloroformate | 841258-01-3 | C7H3ClF2O2 | 192.55 | - | - | - |

| Phenyl chloroformate | 1885-14-9 | C7H5ClO2 | 156.57 | 1.249 | 1.512 | 2-8 |

Detailed Research Findings

Recent studies have highlighted the utility of this compound in the synthesis of various compounds. For example, it has been reacted with amines to produce fluorophenyl-substituted carbamates, which are investigated for their potential as enzyme inhibitors. nih.govacs.org In one study, this compound was reacted with a specific amine in tetrahydrofuran (B95107) (THF) with N,N-diisopropylethylamine (DIPEA) as a base to synthesize a target carbamate. nih.govacs.org

Furthermore, research has explored the synthesis of various derivatives using this compound. For instance, it has been used in the preparation of substituted 3-fluorophenyl methanol (B129727) compounds and in the synthesis of purine (B94841) derivatives with potential plant-growth regulating properties. ekb.eggoogle.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-fluorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEYPDNYJMIKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluorophenyl Chloroformate

Classical Laboratory-Scale Synthetic Routes to Aryl Chloroformates

In a laboratory setting, the synthesis of aryl chloroformates, including 3-fluorophenyl chloroformate, traditionally involves the reaction of a corresponding phenol (B47542) with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent. The most common and safer alternative used in modern laboratories is bis(trichloromethyl)carbonate, also known as triphosgene (B27547). researchgate.net This solid reagent is easier and safer to handle than gaseous phosgene.

The general reaction involves dissolving the aryl alcohol (phenol) in an appropriate organic solvent, such as toluene, and then reacting it with triphosgene. google.comjustia.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. Common bases include organic amines like pyridine (B92270) or inorganic bases such as sodium carbonate. google.comjustia.com The choice of base and catalyst can influence the reaction's efficiency. For instance, studies have shown that for the preparation of phenyl chloroformate, sodium hydroxide (B78521) can act as a better catalyst than pyridine, leading to higher yields. researchgate.net

The reaction is often carried out at low temperatures, typically around 0°C, to control the exothermic reaction and minimize side products. google.comjustia.com A solution of the phenol is added slowly to a mixture of triphosgene, a base, and a catalyst in a solvent. google.comjustia.com After the reaction is complete, the resulting mixture is processed to isolate the aryl chloroformate.

A more recent, innovative laboratory method avoids toxic phosgene or triphosgene altogether by using chloroform (B151607) as both a solvent and a reagent. organic-chemistry.org This "photo-on-demand" method involves the in-situ synthesis of chloroformates from alcohols using UV light and oxygen, followed by a one-pot conversion to other derivatives if needed. organic-chemistry.org

Scalable Industrial Preparation Approaches for Fluorinated Chloroformates

On an industrial scale, the production of chloroformates, including fluorinated variants, relies on highly optimized and controlled processes, often centered around the use of phosgene due to its cost-effectiveness and high reactivity. framochem.comgoogle.com Major chemical manufacturers like BASF produce a wide range of chloroformates, indicating a well-established industrial methodology. basf.com The company is significantly investing in modernizing its infrastructure for producing chloroformates and acid chlorides, aiming to increase capacity by approximately 30 percent by 2025. basf.com

The industrial synthesis of fluorinated aromatics begins with precursors derived from the broader fluorochemical industry. The primary source of fluorine for all fluorochemicals is fluorspar (calcium fluoride, CaF₂), which is converted to hydrofluoric acid (HF). wikipedia.org This HF is then used to produce a vast range of organofluorine compounds, including the 3-fluorophenol (B1196323) needed for this compound synthesis. wikipedia.org

The large-scale process for preparing the chloroformate itself typically involves the reaction of the corresponding alcohol (3-fluorophenol) with phosgene under carefully controlled conditions in a reactor. google.com Flow reactors may be employed to ensure a unidirectional flowing reaction mixture, which allows for better control of temperature and reaction time, enhancing safety and yield. google.com The process often uses a water-immiscible solvent and an aqueous solution of a base like sodium hydroxide to create an interfacial reaction system, which helps to efficiently capture the HCl byproduct. google.com

Precursor Reactivity and Selectivity in this compound Formation

The formation of this compound hinges on the reaction between two primary precursors: 3-fluorophenol and a phosgenating agent (phosgene or triphosgene). The reactivity in this synthesis is governed by the nucleophilic character of the 3-fluorophenol and the electrophilic nature of the phosgenating agent.

The presence of the fluorine atom on the phenyl ring influences the acidity and nucleophilicity of the phenolic hydroxyl group. Fluorine is an electron-withdrawing group, which increases the acidity of the phenol compared to unsubstituted phenol. This means that 3-fluorophenol can be more readily deprotonated by a base to form the 3-fluorophenoxide ion. This phenoxide ion is the active nucleophile that attacks the electrophilic carbonyl carbon of phosgene or its equivalent.

Selectivity in the reaction is crucial to ensure that the chloroformate is the primary product. The reaction proceeds as follows:

ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl wikipedia.org (Reaction with amines to form carbamates)

ROC(O)Cl + HOR' → ROC(O)-OR' + HCl wikipedia.org (Reaction with alcohols to form carbonate esters)

To achieve high selectivity for the desired this compound, reaction conditions must be carefully controlled. Over-reaction, where a second molecule of the phenoxide attacks the newly formed chloroformate, would lead to the formation of a carbonate ester byproduct. This is typically avoided by using a stoichiometric excess of the phosgenating agent and maintaining low reaction temperatures. The choice of solvent and base also plays a significant role in controlling the reaction's selectivity.

Purification Techniques and Yield Optimization in this compound Synthesis

Following the synthesis, a multi-step purification process is necessary to isolate this compound of high purity. The initial step typically involves the removal of solid byproducts, such as the hydrochloride salt of the base used (e.g., pyridinium (B92312) chloride or sodium chloride), which is achieved through filtration. google.comjustia.com

The filtrate then contains the desired product, the solvent, and any unreacted starting materials or soluble byproducts. The solvent is commonly removed under reduced pressure (vacuum distillation). google.comjustia.com Further purification is often achieved through fractional distillation under vacuum, which separates the product from impurities based on differences in boiling points. For some chloroformates, purification can also involve heating the mixture to decompose volatile impurities into gaseous products that can be removed. wipo.int

Yield optimization is a critical aspect of the synthesis and is influenced by several factors:

Rate of Addition: The slow and controlled addition of the phenol precursor to the phosgenating agent is important to manage the reaction's exothermicity and prevent side reactions. researchgate.net

Temperature Control: Maintaining low temperatures (e.g., 0°C) throughout the addition and reaction period is crucial for maximizing yield and minimizing the formation of byproducts. google.comjustia.com

Choice of Base/Catalyst: The selection of the base and catalyst can significantly impact the yield. For example, in some preparations of aryl chloroformates, sodium hydroxide has been found to give better yields than pyridine. researchgate.net

Stoichiometry: Using a slight excess of the phosgenating agent ensures the complete conversion of the phenol, which can improve the final yield of the chloroformate product. researchgate.net

By carefully controlling these parameters, the synthesis can be optimized to produce this compound in high yield and purity.

The following table summarizes typical reaction conditions for the laboratory synthesis of aryl chloroformates using triphosgene.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Phosgenating Agent | Triphosgene (Bis(trichloromethyl)carbonate) | Safer, solid alternative to phosgene gas. | researchgate.net |

| Precursor | Phenol (e.g., 3-Fluorophenol) | Source of the aryl group. | google.com, justia.com |

| Solvent | Toluene | Inert medium for the reaction. | google.com, justia.com |

| Base | Sodium Carbonate / Pyridine | Neutralizes HCl byproduct. | google.com, justia.com |

| Catalyst | Dimethylformamide / Triethylamine | Increases the rate of reaction. | google.com, justia.com |

| Temperature | 0°C | Controls reaction exothermicity and minimizes side products. | google.com, justia.com |

| Purification Method | Filtration, Vacuum Distillation | Removes solid byproducts and isolates the final product. | google.com, justia.com |

Chemical Reactivity and Mechanistic Investigations of 3 Fluorophenyl Chloroformate

Nucleophilic Acyl Substitution Reactions at the Chloroformate Center

Nucleophilic acyl substitution is the characteristic reaction of chloroformate esters. rsc.org The general mechanism involves a nucleophile attacking the carbonyl carbon, which can proceed through different pathways depending on the nucleophile, solvent, and substrate. For aryl chloroformates like the 3-fluoro derivative, these reactions are fundamental for the synthesis of a variety of important organic molecules.

Aminolysis Reactions: Formation of N-(3-Fluorophenyl)Carbamates and Derivatives

The reaction of 3-fluorophenyl chloroformate with primary or secondary amines, known as aminolysis, yields N-(3-fluorophenyl)carbamates. This reaction is a cornerstone of its synthetic utility. Kinetic investigations of related compounds, such as phenyl chloroformate and 4-nitrophenyl chloroformate, with secondary alicyclic amines in aqueous solutions indicate a stepwise mechanism. nih.gov This process involves the rate-determining formation of a zwitterionic tetrahedral intermediate. nih.gov

The reaction can be generalized as follows: RO(CO)Cl + 2 R'R''NH → RO(CO)NR'R'' + R'R''NH₂⁺Cl⁻

One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the liberated hydrogen chloride. Studies on various phenyl chloroformates with anilines in acetonitrile (B52724) have shown these reactions to be consistent with a concerted SN2-like mechanism, characterized by a strongly associative transition state. rsc.org The fluorine atom at the meta-position of this compound exerts an electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of nucleophilic attack compared to unsubstituted phenyl chloroformate.

Alcoholysis and Phenolysis Pathways

When this compound reacts with an alcohol (alcoholysis) or a phenol (B47542) (phenolysis), the product is a carbonate ester. These reactions typically require a base to scavenge the HCl produced.

RO(CO)Cl + R'OH + Base → RO(CO)OR' + Base·HCl

Like aminolysis, the mechanism of alcoholysis for phenyl chloroformates is generally considered to be a bimolecular nucleophilic substitution. Studies on the methanolysis of substituted phenyl chloroformates in acetonitrile suggest a concerted displacement mechanism. rsc.org The reaction is sensitive to the electronic effects of the substituent on the phenyl ring. The electron-withdrawing nature of the 3-fluoro substituent is anticipated to facilitate the attack by the alcohol nucleophile.

Reactivity with Sulfur and Oxygen Nucleophiles

Beyond simple alcohols, this compound reacts with other oxygen nucleophiles, such as water (hydrolysis), to produce the corresponding 3-fluorophenol (B1196323), carbon dioxide, and HCl. The mechanism of hydrolysis is often complex and highly dependent on the solvent system, as discussed in the solvolysis section below.

Reactions with sulfur nucleophiles, such as thiols (R-SH), proceed in a similar manner to alcoholysis to form thiocarbonates. The relative reactivity depends on the nucleophilicity of the attacking species. Kinetic studies comparing the aminolysis of phenyl chloroformates to their thionochloroformate analogs (where the carbonyl oxygen is replaced by sulfur) show that hard nucleophiles like secondary amines react faster with the harder carbonyl center of the chloroformate. nih.gov This suggests that this compound will react readily with a variety of soft and hard sulfur and oxygen nucleophiles through a nucleophilic acyl substitution pathway.

Solvolytic Reactions of Aryl Chloroformates: Specific Rate and Solvent Effects

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. The study of solvolysis rates in various solvent systems is a powerful tool for elucidating reaction mechanisms. For aryl chloroformates, kinetic data are often analyzed using the extended (two-term) Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the specific rates of solvolysis in a given solvent and in the reference solvent (80% ethanol (B145695)/20% water), respectively. The parameter l represents the sensitivity of the reaction to changes in solvent nucleophilicity (NT), while m represents the sensitivity to changes in solvent ionizing power (YCl). The magnitudes of l and m provide insight into the transition state structure and the dominant reaction pathway. nih.govmdpi.com Studies on analogous compounds show that aryl chloroformates can react through two distinct or competing pathways depending on the solvent. nih.govnih.gov

Unimolecular Ionization (SN1) Mechanisms

The unimolecular, or SN1, pathway involves the rate-determining ionization of the chloroformate to form an acylium-like cation intermediate, which is then rapidly captured by the solvent. This mechanism is characterized by a high sensitivity to solvent ionizing power (m > 1.0) and a low sensitivity to solvent nucleophilicity (l < 0.5).

RO(CO)Cl → [ROCO]⁺ + Cl⁻ (slow) [ROCO]⁺ + Solv-H → ROCO-Solv + H⁺ (fast)

This pathway is generally disfavored for aryl chloroformates under most conditions but can become significant in highly ionizing, non-nucleophilic solvents such as aqueous mixtures of 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). nih.gov For example, the related compound 4-fluorophenyl chlorothionoformate shows evidence of dual bimolecular and unimolecular channels, with the SN1 mechanism becoming prominent in highly ionizing fluoroalcohol mixtures. nih.govhilarispublisher.com While less common, this pathway represents a possible channel for this compound in appropriate solvent systems.

Bimolecular Addition-Elimination (A-E) Pathways

The more common mechanism for the solvolysis of aryl chloroformates is the bimolecular addition-elimination (A-E) pathway. nih.gov This pathway involves the nucleophilic addition of a solvent molecule to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion. The addition step is typically rate-determining. mdpi.com This mechanism is characterized by a high sensitivity to solvent nucleophilicity (l > 1.0) and a moderate sensitivity to solvent ionizing power (m ≈ 0.5). nih.govhilarispublisher.com

Extensive studies on phenyl chloroformate and substituted analogs have firmly established this mechanism in a wide range of aqueous organic solvents. mdpi.comnih.gov The reaction is often facilitated by a second solvent molecule acting as a general base catalyst, accepting a proton from the attacking solvent molecule in the transition state. mdpi.commdpi.com Given its structure, this compound is expected to solvolyze predominantly via this bimolecular addition-elimination mechanism in most common solvent mixtures.

The table below presents the Grunwald-Winstein parameters for the solvolysis of closely related aryl chloroformates, which are considered to react via the addition-elimination pathway. The values for this compound are expected to be similar to those of phenyl chloroformate.

| Compound | l (Sensitivity to NT) | m (Sensitivity to YCl) | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| Phenyl Chloroformate | 1.59 | 0.54 | 2.94 | Addition-Elimination |

| p-Nitrophenyl Chloroformate | 1.69 | 0.46 | 3.67 | Addition-Elimination |

| p-Methoxyphenyl Chloroformate | 1.58 | 0.57 | 2.77 | Addition-Elimination |

Influence of Solvent Polarity and Nucleophilicity on Reaction Kinetics

The kinetics of solvolysis for chloroformate esters are profoundly influenced by the properties of the solvent, specifically its polarity (ionizing power) and nucleophilicity. While direct kinetic studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by analyzing the behavior of closely related analogs, such as phenyl chloroformate and its para-substituted derivatives. nih.govnih.govmdpi.com

The solvolysis of aryl chloroformates is often analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent's nucleophilicity (N).

m is the sensitivity of the substrate to the solvent's ionizing power (Y).

For many aryl chloroformates, studies have shown high l values (typically > 1.5) and moderate m values (around 0.5), which is indicative of a bimolecular addition-elimination mechanism where the addition of the nucleophile is the rate-determining step. mdpi.comnih.gov In this pathway, the solvent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate.

The fluorine atom at the meta position of this compound is expected to exert a moderate electron-withdrawing inductive effect. This would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, in solvents with high nucleophilicity, such as aqueous ethanol or aqueous acetone, a bimolecular pathway is anticipated to be dominant. The rate of reaction would be expected to increase with increasing solvent nucleophilicity.

In highly ionizing, non-nucleophilic solvents, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a shift in mechanism towards an SN1-like ionization pathway can occur for some chloroformates. hilarispublisher.com This involves the initial cleavage of the carbon-chlorine bond to form an acylium cation intermediate. However, for many aryl chloroformates, the addition-elimination pathway remains prevalent across a wide range of solvents. nih.govnih.gov Given the electronic properties of the 3-fluorophenyl group, it is likely that the bimolecular mechanism would be favored, though the possibility of a mechanistic shift in strongly ionizing media cannot be entirely ruled out without direct experimental data.

Table 1: Expected Trends in Solvolysis of this compound Based on Analog Data

| Solvent Property | Expected Effect on Reaction Rate of this compound | Rationale |

| Increasing Nucleophilicity | Increase | The reaction likely proceeds via a bimolecular addition-elimination mechanism, which is accelerated by stronger nucleophiles. |

| Increasing Polarity (Ionizing Power) | Moderate Increase | Increased polarity can stabilize the charge separation in the transition state of a bimolecular reaction. A significant increase might suggest a shift towards an ionization mechanism. |

Metal-Catalyzed Transformations Involving this compound

While the classical reactivity of chloroformates is dominated by nucleophilic substitution, modern organic synthesis has seen the expansion of their utility through metal-catalyzed reactions.

Photoinduced catalytic processes represent a powerful tool for forming carbon-nitrogen bonds under mild conditions. While specific studies on the photoinduced amination of this compound are not prominent in the literature, the general principles of photocatalysis can be applied. In a hypothetical scenario, a photocatalyst, upon excitation by light, could facilitate the reaction between this compound and an amine. This could proceed through various mechanisms, such as energy transfer to activate the chloroformate or single-electron transfer to generate reactive intermediates. Such a process could offer a more sustainable and selective alternative to traditional thermal amination methods for the synthesis of carbamates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstone methodologies in C-C bond formation. libretexts.orgorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. The participation of chloroformates in such reactions is less common, as the primary leaving group is a chloride attached to a carbonyl carbon.

However, the aryl group of this compound could potentially participate in cross-coupling reactions if a C-O bond activation pathway could be achieved, though this is a non-traditional approach. More plausibly, the reactivity of the chloroformate group could be harnessed in acylative cross-coupling reactions. For instance, in a variation of the Heck reaction, an acyl chloride can be coupled with an alkene. core.ac.uk By analogy, this compound could potentially serve as an acylating agent in such palladium-catalyzed processes, leading to the formation of α,β-unsaturated ketones bearing a 3-fluorophenoxy group. The viability of such a reaction would depend on the development of a suitable catalytic system capable of activating the chloroformate functionality.

Mechanistic Studies and Transition State Analysis of this compound Reactions

The reaction mechanism of chloroformates is often a subject of detailed physical organic chemistry studies. As discussed, the two primary competing pathways are the bimolecular addition-elimination and the unimolecular ionization (SN1-like) mechanisms.

For this compound, the addition-elimination pathway is the most probable route in a majority of solvent systems. The reaction would proceed through a tetrahedral transition state, which then collapses to release the chloride ion. The meta-fluorine substituent would stabilize this transition state through its electron-withdrawing inductive effect, likely leading to a faster reaction rate compared to unsubstituted phenyl chloroformate.

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to analyze the transition states of similar reactions. mdpi.com Such calculations for this compound would allow for the determination of the activation energies for both the bimolecular and unimolecular pathways. This would provide theoretical support for the predominance of the addition-elimination mechanism and could elucidate the geometry of the transition state. For instance, these studies could reveal whether the transition state is "tight" (more associative character) or "loose" (more dissociative character).

Kinetic solvent isotope effect (KSIE) studies could also offer mechanistic insights. A significant KSIE (kMeOH/kMeOD > 1.5) in methanolysis would suggest that the solvent is not only acting as a nucleophile but also as a general base to deprotonate the attacking methanol (B129727) molecule in the transition state, a hallmark of the bimolecular pathway for many chloroformates. mdpi.com

Advanced Spectroscopic and Structural Characterization in Research of 3 Fluorophenyl Chloroformate

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the assessment of purity and the analysis of mixtures containing 3-Fluorophenyl chloroformate. This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry.

In a typical LC-MS analysis, a sample of this compound is first introduced into a liquid chromatograph. The sample is then passed through a column packed with a stationary phase. By using a suitable mobile phase, components within the sample are separated based on their differential interactions with the stationary phase. For a polar compound like this compound, reverse-phase chromatography is often employed.

Following separation, the eluent from the LC column is directed into the mass spectrometer. Here, molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. This allows for the precise determination of the molecular weight of the parent compound and any impurities present. The high sensitivity of MS enables the detection of even trace-level contaminants. While chloroformates are often used as derivatizing agents in LC-MS analysis to improve the detection of other compounds, the technique is equally valuable for the direct analysis of the chloroformate itself. researchgate.nete-b-f.eu

The purity of a this compound sample can be quantitatively determined by integrating the peak area of the parent compound in the chromatogram and comparing it to the total area of all detected peaks. The identity of impurities can often be inferred from their mass spectra, providing critical information for process optimization and quality control.

Table 1: Illustrative LC-MS Data for Purity Assessment of this compound

This table presents hypothetical data to demonstrate the application of LC-MS in purity analysis.

| Retention Time (min) | Detected m/z | Proposed Identity | Peak Area (%) |

| 5.2 | 174.0 | This compound | 99.5 |

| 3.8 | 112.0 | 3-Fluorophenol (B1196323) (hydrolysis product) | 0.3 |

| 6.1 | 156.5 | Phenyl chloroformate (impurity) | 0.2 |

Ion Mobility Mass Spectrometry (IMS-MS) for Conformation and Isomer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. nih.govnih.govslu.se This capability is particularly valuable for separating isomers and conformers, which are often indistinguishable by mass spectrometry alone.

In IMS-MS, ions are guided into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the gas, and their velocity is impeded by collisions with the buffer gas molecules. Ions with a larger, more extended structure (larger collision cross-section, CCS) will experience more collisions and travel slower than compact ions of the same mass-to-charge ratio. frontiersin.org This difference in drift time allows for their separation.

For this compound, IMS-MS could be instrumental in distinguishing it from its structural isomers, 2-Fluorophenyl chloroformate and 4-Fluorophenyl chloroformate. Although these isomers have identical masses, their different shapes, arising from the varied position of the fluorine atom, would likely result in distinct collision cross-sections and, therefore, different drift times. nih.gov

Furthermore, IMS-MS has the potential to separate rotational conformers (rotamers) of this compound. Rotation around the C-O single bond connecting the phenyl ring and the chloroformate group can lead to different spatial arrangements. These conformers, while rapidly interconverting in solution, may be stable enough in the gas phase to be separated by their distinct shapes using ion mobility.

Table 2: Predicted Ion Mobility Separation of Fluorophenyl Chloroformate Isomers

This table is a conceptual representation of how IMS-MS could differentiate isomers based on drift time.

| Compound | Molecular Formula | m/z | Predicted Drift Time (ms) | Predicted Collision Cross-Section (Ų) |

| 2-Fluorophenyl chloroformate | C₇H₄ClFO₂ | 174.0 | Shorter | Smaller |

| This compound | C₇H₄ClFO₂ | 174.0 | Intermediate | Intermediate |

| 4-Fluorophenyl chloroformate | C₇H₄ClFO₂ | 174.0 | Longer | Larger |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. youtube.com It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the transmittance or absorbance of light versus its wavenumber (cm⁻¹), revealing a unique pattern of absorption bands that act as a molecular fingerprint. fiveable.melibretexts.org

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these is the intense stretching vibration of the carbonyl group (C=O) in the chloroformate moiety. This peak is typically found in the range of 1750-1800 cm⁻¹. libretexts.org

Other key absorptions include those from the aromatic ring, such as C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1400 and 1600 cm⁻¹. lumenlearning.comlibretexts.org The C-O single bond stretches will also produce strong signals, typically in the 1100-1300 cm⁻¹ region. Additionally, the presence of the halogen atoms gives rise to characteristic absorptions at lower wavenumbers; the C-F stretch is expected around 1200-1300 cm⁻¹ and the C-Cl stretch typically appears in the 600-800 cm⁻¹ range. spectroscopyonline.com

By analyzing the positions, intensities, and shapes of these absorption bands, IR spectroscopy provides rapid and definitive confirmation of the presence of the key functional groups within the this compound structure.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

This table outlines the expected IR absorption ranges for the functional groups present in the molecule.

| Functional Group | Bond Vibration | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Carbonyl | C=O stretch | 1750 - 1800 | Strong |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Weak |

| Aryl Ether / Chloroformate | C-O stretch | 1100 - 1300 | Strong |

| Fluoroaromatic | C-F stretch | 1200 - 1300 | Strong |

| Chloroformate | C-Cl stretch | 600 - 800 | Strong |

X-ray Diffraction Analysis for Crystalline Solid-State Structures

For an XRD analysis to be performed, this compound must first be obtained as a single crystal of suitable quality. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate the electron density map of the molecule and build a detailed three-dimensional model of its structure. This model reveals precise atomic coordinates, from which intramolecular distances and angles can be calculated with high accuracy. The analysis also determines the crystal system, space group, and unit cell dimensions, which describe how the molecules pack together in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound

This table presents plausible crystallographic parameters for this compound based on analyses of similar molecules, illustrating the type of information gained from XRD.

| Parameter | Example Value |

| Chemical Formula | C₇H₄ClFO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 750 |

| Z (molecules/unit cell) | 4 |

| Selected Bond Length (C=O) | 1.19 Å |

| Selected Bond Angle (O-C=O) | 125° |

Applications of 3 Fluorophenyl Chloroformate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. 3-Fluorophenyl chloroformate provides a direct route to introduce a fluorine-substituted aryl group, making it a valuable building block in the synthesis of advanced molecular frameworks.

Precursor in Pharmaceutical Intermediate Synthesis

While specific, publicly documented examples detailing the use of this compound in the synthesis of marketed drugs are limited in the provided search results, the general class of phenyl chloroformates is crucial for creating carbamate (B1207046) and carbonate linkages in pharmaceutical compounds. The fluorinated variant is particularly useful in the synthesis of precursors for drugs where a 3-fluorophenyl moiety is a key structural component. The introduction of this group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of complex molecules often involves the use of fluorinated building blocks to achieve desired biological activity. jelsciences.comnih.gov

Synthesis of Substituted Heterocyclic Compounds

Fluorinated heterocycles are a cornerstone of modern agrochemicals and pharmaceuticals. researchgate.netnih.govresearchgate.net The synthesis of these structures can be achieved through various methods, including cycloaddition reactions and the functionalization of existing heterocyclic systems. researchgate.netnih.gov While direct examples of this compound being used as a primary cyclization agent were not prominent in the search results, chloroformates, in general, are used to create intermediates that can undergo subsequent cyclization reactions. For instance, reaction with a bifunctional nucleophile can introduce the 3-fluorophenoxycarbonyl group, which can then act as a leaving group or a directing group in a subsequent ring-forming step. The presence of the fluorine atom on the phenyl ring can influence the reactivity and regioselectivity of these cyclization processes. nih.gove-bookshelf.de

Table 1: Examples of Fluorinated Heterocyclic Scaffolds in Pharmaceuticals This table is for illustrative purposes to show the importance of fluorinated heterocycles, as specific synthesis examples using this compound were not detailed in the search results.

| Heterocyclic Core | Drug Example | Therapeutic Area |

|---|---|---|

| Fluorinated Pyridine (B92270) | Various | Oncology, Antiviral |

| Fluorinated Pyrimidine | Vericiguat | Cardiovascular nih.gov |

| Fluorinated Chromen-4-one | Umbralisib | Oncology nih.gov |

| Trifluoromethylpyrazole | Berotralstat | Hereditary Angioedema nih.gov |

Contribution to the Construction of Novel Carbon Skeletons

Detailed research explicitly outlining the contribution of this compound to the construction of novel carbon skeletons was not found in the provided search results. The primary role of chloroformates is typically the installation of a carbamate or carbonate functional group, which acts as a linker or protecting group, rather than participating directly in carbon-carbon bond-forming reactions to build the core skeleton of a molecule.

Chiral Derivatization and Stereoselective Synthetic Methodologies

The separation and analysis of enantiomers are critical in the pharmaceutical industry. Chiral derivatizing agents (CDAs) are employed to convert a mixture of enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques.

Applications in the Resolution and Enantiomeric Discrimination of Chiral Analytes

There are no specific applications detailed in the search results for this compound itself as a chiral derivatizing agent for enantiomeric resolution. Its structure is achiral, and therefore it cannot be used directly to distinguish between enantiomers. To be effective in this context, it would first need to be reacted with a single enantiomer of a chiral molecule to form a chiral reagent, as described in the section above. This subsequent chiral reagent could then be used to derivatize racemic mixtures.

Protecting Group Chemistry Employing the Chloroformate Functionality

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is essential to ensure chemoselectivity. Protecting groups are chemical moieties that are temporarily introduced into a molecule to mask a reactive functional group, thereby preventing it from participating in a reaction while transformations are carried out elsewhere in the molecule. wikipedia.org this compound serves as a valuable reagent in this context, specifically for the protection of primary and secondary amines.

The chloroformate functionality is highly reactive towards nucleophiles like amines. This reaction leads to the formation of a stable carbamate linkage. The resulting protecting group, the 3-fluorophenoxycarbonyl group, effectively deactivates the amine's nucleophilicity, rendering it inert to a wide range of reaction conditions to which it might be subsequently exposed.

The protection of amines is a critical step in numerous synthetic pathways, particularly in peptide synthesis and the elaboration of complex nitrogen-containing molecules. This compound provides an efficient means of achieving this protection. The reaction involves the nucleophilic acyl substitution of an amine with the chloroformate.

The general mechanism proceeds via the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the this compound. This is followed by the expulsion of the chloride ion, a good leaving group, and the formation of a protonated carbamate. A mild base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The resulting 3-fluorophenoxycarbonyl-protected amine is significantly less reactive than the parent amine and is stable under various conditions, preventing unwanted side reactions in subsequent synthetic steps.

Table 1: General Reaction for Amine Protection using this compound

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| Primary/Secondary Amine | This compound | 3-Fluorophenoxycarbonyl (Fpc) Protected Amine | HCl |

| R-NH₂ or R₂NH | C₇H₄ClFO₂ | R-NH-CO-O-C₆H₄F or R₂N-CO-O-C₆H₄F | HCl |

A key concept in advanced synthetic chemistry is orthogonality, which refers to the ability to deprotect one functional group in the presence of other different protecting groups without affecting them. wikipedia.org This strategy is paramount in the synthesis of complex molecules with multiple functional groups, such as peptides and oligonucleotides. The utility of the 3-fluorophenoxycarbonyl (Fpc) group is enhanced by its unique cleavage conditions relative to other commonly used amine protecting groups.

While specific cleavage conditions for the Fpc group are not as widely documented as for more common groups, the stability of aryl carbamates suggests that they are robust. They are generally stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the standard basic conditions (e.g., piperidine) used for 9-fluorenylmethyloxycarbonyl (Fmoc) group cleavage. wikipedia.orgwikipedia.orgorganic-chemistry.org Deprotection of aryl carbamates can often be achieved under nucleophilic conditions or by reductive cleavage. organic-chemistry.org For instance, methods involving reagents like TBAF (tetrabutylammonium fluoride) have been shown to cleave certain carbamates. organic-chemistry.org This differential stability allows for the selective removal of Boc or Fmoc groups while the Fpc-protected amine remains intact, enabling further synthetic manipulations at a specific site.

Table 2: Comparison of Common Amine Protecting Groups and Orthogonal Deprotection Conditions

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonality to Fpc Group |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) wikipedia.org | Yes. Fpc is generally stable to acid. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) wikipedia.orgwikipedia.org | Yes. Fpc is generally stable to piperidine. |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) wikipedia.org | Yes. Fpc is stable to hydrogenolysis. |

| 3-Fluorophenoxycarbonyl | Fpc | Nucleophilic/Reductive Cleavage organic-chemistry.org | N/A |

Applications in Materials Science for Polymer and Advanced Material Synthesis

The reactivity of this compound extends beyond protecting group chemistry into the realm of materials science, where it can serve as a valuable monomer or chemical modifier for the synthesis of advanced polymers. The incorporation of fluorine into polymers is a well-established strategy for imparting desirable properties such as high thermal stability, chemical resistance, low surface energy (hydrophobicity), and specific optical properties. elsevierpure.commdpi.com

One of the primary applications of chloroformates in polymer chemistry is in the synthesis of polycarbonates. Polycarbonates are a class of thermoplastics known for their strength, toughness, and optical clarity. While many industrial processes for polycarbonate synthesis have moved away from phosgene-based chemistry for safety reasons, the underlying reactions demonstrate the potential of chloroformates. researchgate.net

In this context, this compound can be envisioned as a precursor for creating fluorinated polycarbonates. elsevierpure.comresearchgate.net It can react with bisphenols in a polycondensation reaction to form polymers with repeating carbonate linkages. The presence of the fluorine atom on the phenyl ring of each repeating unit can significantly alter the bulk properties of the resulting material. Such fluorinated polycarbonates are expected to exhibit enhanced hydrophobicity, a lower refractive index, and greater thermal stability compared to their non-fluorinated analogues. elsevierpure.com These characteristics are highly sought after for applications in advanced coatings, optical materials, and high-performance membranes. Furthermore, the reactive chloroformate group can be used to graft 3-fluorophenyl moieties onto existing polymers that possess nucleophilic functional groups (like hydroxyl or amine groups), thereby modifying their surface properties.

Computational Chemistry and Quantum Mechanical Studies of 3 Fluorophenyl Chloroformate

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 3-fluorophenyl chloroformate allows for a detailed examination of its three-dimensional geometry and electronic properties. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on analogous compounds such as trifluoromethyl chloroformate and other phenyl chloroformates. conicet.gov.arconicet.gov.ar

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), can be used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For the chloroformate group, a key feature is the planarity of the O=C-O-Cl moiety. The electronic structure is significantly influenced by the electronegative fluorine atom on the phenyl ring. This fluorine atom exerts a strong inductive effect, withdrawing electron density from the aromatic ring, which in turn influences the electronic properties of the entire molecule.

Calculations can also map the distribution of electron density and determine key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Table 1: Predicted Electronic Properties of Aryl Chloroformates from Computational Models Note: This table is illustrative, based on typical results from DFT calculations on similar aromatic compounds.

| Parameter | Predicted Value/Description |

|---|---|

| HOMO Energy | Localized primarily on the phenyl ring and the ester oxygen atom. |

| LUMO Energy | Concentrated on the carbonyl carbon and the chlorine atom of the chloroformate group. |

| HOMO-LUMO Gap | Moderate gap, indicating a balance of stability and reactivity. |

| Dipole Moment | Significant, arising from the electronegative F, O, and Cl atoms. |

| Mulliken Atomic Charges | Negative charges on F, O, and Cl atoms; positive charge on the carbonyl carbon. |

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting the reactivity of this compound and elucidating its potential reaction pathways. Studies on the solvolysis of related compounds, such as p-nitrophenyl chloroformate and phenyl chloroformate, suggest that these reactions often proceed through an addition-elimination mechanism. mdpi.comresearchgate.net

In this mechanism, a nucleophile first attacks the electrophilic carbonyl carbon of the chloroformate group, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, resulting in the final product. The presence of the electron-withdrawing fluorine atom at the meta-position on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack.

Quantum mechanical calculations can map the potential energy surface for such reactions. This involves identifying the structures of reactants, transition states, intermediates, and products, and calculating their relative energies. The activation energy, which is the energy difference between the reactants and the transition state, can be computed to predict the reaction rate. These calculations can confirm that the addition-elimination pathway is energetically favorable. mdpi.com

Conformation Analysis and Intermolecular Interactions

The conformational landscape of this compound is another area that can be explored through computational analysis. The molecule's flexibility primarily arises from rotation around the C-O single bond connecting the phenyl ring to the chloroformate group and the O-C single bond within the chloroformate moiety.

Detailed conformational analyses of similar molecules, like trifluoromethyl chloroformate, have been performed using both quantum chemical calculations and experimental techniques. conicet.gov.arconicet.gov.ar These studies reveal the existence of different conformers, such as syn and anti orientations of the bonds. For this compound, it is predicted that a planar conformation, where the chloroformate group is coplanar with the phenyl ring, is likely to be the most stable due to favorable electronic delocalization.

Applications in Virtual Screening and Rational Design of Related Chemical Entities

The structural and electronic information derived from computational studies of this compound can be valuable in the context of virtual screening and the rational design of new chemical entities. The 3-fluorophenyl group is a common motif in medicinal chemistry, and understanding its properties can aid in the design of novel drug candidates.

In virtual screening, large libraries of chemical compounds are computationally evaluated for their potential to bind to a biological target, such as a protein or enzyme. The calculated properties of this compound, such as its shape, size, and electrostatic potential, can be used to develop pharmacophore models or to perform docking studies.

In rational design, the this compound scaffold can serve as a starting point for the development of new molecules with desired properties. nih.gov For instance, by computationally modeling modifications to the core structure, chemists can predict how these changes will affect the molecule's activity, selectivity, and pharmacokinetic properties. This computational-driven approach can accelerate the discovery and optimization of new therapeutic agents and other functional molecules. rsc.orgnih.gov

Emerging Research Frontiers and Future Directions for 3 Fluorophenyl Chloroformate

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of chloroformates, including 3-fluorophenyl chloroformate, often relies on the use of phosgene (B1210022), a highly toxic and hazardous gas. google.com This has spurred significant research into safer and more sustainable alternatives. One promising approach is the use of triphosgene (B27547), a solid and therefore safer phosgene equivalent, which can be used to prepare various alkyl and aryl chloroformates. google.com

Recent advancements are moving towards even more sustainable methods, such as photo-on-demand synthesis . This technique involves the in-situ generation of phosgene from a less hazardous precursor like chloroform (B151607) using light, which is then immediately consumed in the reaction. This approach significantly enhances safety by avoiding the storage and transport of large quantities of toxic reagents.

Another key area of development is the implementation of continuous flow chemistry . Flow reactors offer superior control over reaction parameters, enhanced safety, and scalability compared to traditional batch processes. The continuous flow synthesis of chloroformates has been shown to be a highly efficient and green preparation method, significantly reducing reaction times and mitigating the risks associated with unstable intermediates. mdpi.com While specific examples for this compound are not yet widespread, the successful application of these technologies to other aryl chloroformates paves the way for its future sustainable production.

| Methodology | Description | Advantages |

| Triphosgene | A solid, safer alternative to phosgene gas for the synthesis of chloroformates. | Reduced handling hazards compared to gaseous phosgene. |

| Photo-on-demand | In-situ generation of phosgene from chloroform using photochemical methods. | Enhanced safety by avoiding storage of toxic gas; reaction is controlled by light. |

| Continuous Flow | Synthesis in a continuously flowing stream rather than in a batch reactor. | Improved safety, efficiency, and scalability; better control over reaction conditions. |

Expanded Applications in Emerging Areas of Organic Synthesis and Medicinal Chemistry

The introduction of a fluorine atom into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in medicinal chemistry. The 3-fluorophenyl group, in particular, is of interest due to its unique electronic properties. While specific applications of this compound in the synthesis of marketed drugs are not extensively documented, its potential as a building block is significant. A patent has been filed for a substituted 3-fluorophenyl methanol (B129727) compound, highlighting the pharmaceutical relevance of this structural motif. google.com

A key application of chloroformates is in the formation of carbamates , which are crucial functional groups in many pharmaceuticals and agrochemicals. niscpr.res.ingoogle.com this compound can be used to introduce the 3-fluorophenoxycarbonyl group, which can act as a protecting group for amines or be an integral part of a biologically active molecule.

Furthermore, fluorinated chloroformates are finding increasing use as derivatizing agents in analytical chemistry, particularly in chromatography. researchgate.netresearchgate.net Derivatization is a process that modifies an analyte to improve its separation and detection. Using a fluorinated reagent like this compound can enhance the volatility and detectability of polar compounds, facilitating their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.com

| Application Area | Description | Potential Impact |

| Medicinal Chemistry | Synthesis of novel drug candidates containing the 3-fluorophenyl moiety. | Introduction of fluorine can improve metabolic stability, binding affinity, and other pharmacokinetic properties. |

| Protecting Group Chemistry | Introduction of the 3-fluorophenoxycarbonyl group to protect amines during multi-step synthesis. | The electronic properties of the fluorine atom can influence the stability and cleavage conditions of the protecting group. |

| Derivatizing Agent | Modification of polar analytes to enhance their chromatographic properties. | Improved sensitivity and resolution in the analysis of complex biological and environmental samples. |

Deeper Mechanistic Insights into Reaction Pathways and Selectivity

Understanding the reaction mechanisms of this compound is crucial for optimizing its use and predicting its reactivity. The solvolysis of chloroformates, a fundamental reaction, has been extensively studied for various analogues, providing a framework for understanding the behavior of the 3-fluoro substituted variant. nih.govnih.gov

The solvolysis of aryl chloroformates can proceed through different pathways, often analyzed using the extended Grunwald-Winstein equation . This equation helps to elucidate the degree of nucleophilic participation of the solvent in the rate-determining step. For many aryl chloroformates, the reaction proceeds via a bimolecular addition-elimination mechanism. However, in highly ionizing, non-nucleophilic solvents, a shift towards a unimolecular SN1-type mechanism can be observed. mdpi.comnih.gov

For fluorophenyl-containing chloroformates, the position of the fluorine atom on the phenyl ring is expected to influence the reaction rate and mechanism through its inductive and resonance effects. A study on 4-fluorophenyl chlorothionoformate revealed dual reaction channels, highlighting the subtle electronic effects that can come into play. nih.gov It is anticipated that the 3-fluoro substituent in this compound will similarly impact the stability of intermediates and transition states, thereby influencing the reaction pathway and selectivity. Further kinetic and computational studies are needed to fully map out the mechanistic landscape of this specific compound.

| Mechanistic Aspect | Description | Significance |

| Solvolysis Pathways | Investigation of reaction mechanisms in different solvents, typically addition-elimination or SN1-type pathways. | Allows for the selection of appropriate reaction conditions to achieve desired outcomes and minimize side reactions. |

| Grunwald-Winstein Analysis | A linear free-energy relationship used to quantify the solvent's role in the reaction mechanism. | Provides quantitative insight into the transition state of the reaction. |

| Substituent Effects | The influence of the 3-fluoro group on the reactivity of the chloroformate. | Understanding these effects is key to predicting and controlling the compound's chemical behavior. |

Integration with Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles is a paramount goal in modern chemical research and industry. nih.gov For this compound, this involves considering the entire lifecycle of the compound, from its synthesis to its application and eventual fate.

The move away from phosgene towards safer alternatives like triphosgene and in-situ generation methods directly aligns with the green chemistry principle of preventing accidents . google.com Furthermore, the adoption of continuous flow processes contributes to energy efficiency and waste reduction . mdpi.com

When using this compound in synthesis, the principles of atom economy and reducing derivatives are important considerations. nih.gov Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product and minimize the use of protecting groups can significantly reduce waste.

The development of greener analytical methods also plays a role. The use of this compound as a derivatizing agent can be optimized to reduce solvent consumption and use less hazardous reagents, contributing to the growing field of green analytical chemistry . mdpi.com As research progresses, the application of green chemistry metrics will be crucial in quantitatively assessing the environmental impact of processes involving this compound and guiding the development of more sustainable alternatives.

| Green Chemistry Principle | Application to this compound |

| Prevention | Shifting from hazardous phosgene to safer synthetic alternatives. |

| Atom Economy | Designing syntheses that maximize the incorporation of the this compound moiety into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing methodologies like flow chemistry to minimize risks. |

| Design for Energy Efficiency | Employing continuous flow processes that can reduce energy consumption compared to batch reactions. |

| Reduce Derivatives | Developing synthetic strategies that avoid the need for protecting groups. |

Q & A

Basic: What experimental design considerations are critical for optimizing the synthesis of 3-fluorophenyl chloroformate derivatives?

Answer:

Synthetic optimization requires careful control of reaction stoichiometry, temperature, and solvent selection. For example, lithiation followed by reaction with methyl chloroformate (as in carborane pharmacophore synthesis ) highlights the importance of inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Design of Experiments (DoE) methodologies, such as those applied in derivatization with methyl chloroformate for biomass analysis, can systematically evaluate variables like pH, reaction time, and reagent ratios . Characterization via NMR, GC-MS, or LC-MS ensures product purity and structural confirmation .

Advanced: How can computational methods resolve contradictions in solvolysis mechanisms of aryl chloroformates like this compound?

Answer:

Discrepancies in solvent effects (e.g., Grunwald-Winstein correlations for phenyl chloroformate derivatives ) can be addressed using Density Functional Theory (DFT) to model transition states and solvent interactions. For instance, nickel-catalyzed reductive carbonylation studies combined with DFT revealed oxidative addition sequences and solvent-dependent pathways . Comparing computational predictions with experimental kinetic data (e.g., solvent-specific rate constants ) clarifies mechanistic outliers, such as unexpected nucleophilic participation in fluoroalcohol-rich solvents .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

this compound is a lachrymator and reacts violently with water, releasing toxic HCl gas . Key protocols include:

- Storage under nitrogen in sealed, corrosion-resistant containers .

- Use of fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection.

- Immediate neutralization of spills with sodium bicarbonate or inert adsorbents.

Acute Exposure Guideline Levels (AEGLs) for chloroformates recommend limiting exposure to <15 ppm (4-hour LC₀₅ for methyl chloroformate ), though species-specific toxicity data may require adjustment .

Advanced: How can derivatization with this compound enhance trace detection of amines in complex matrices?

Answer:

Derivatization improves volatility and detection sensitivity for GC-MS or LC-MS analysis. Ethyl chloroformate protocols for amino acids can be adapted by substituting this compound to introduce fluorine tags, aiding in:

- Selective ionization via electron impact (EI) or electrospray (ESI).

- Differentiation of isomers using fluorine’s deshielding effect in ¹⁹F NMR.

Experimental design should optimize pH (8–9) and reaction time (5–10 min) to maximize yield while minimizing side reactions (e.g., carbamate hydrolysis) .

Basic: What analytical techniques are recommended for characterizing this compound reaction intermediates?

Answer:

- GC-MS : For volatile derivatives, enabling structural elucidation via fragmentation patterns (e.g., fentanyl detection ).

- NMR : ¹⁹F NMR quantifies fluorinated products, while ¹H/¹³C NMR identifies regioselectivity in esterification .

- HPLC : Reversed-phase methods with UV detection (220–254 nm) monitor reaction progress .

Advanced: How do solvent polarity and proticity influence the reactivity of this compound in multicomponent reactions?

Answer:

Solvent effects are quantified using linear free-energy relationships (LFERs). For example:

- Aprotic solvents (e.g., THF) favor nucleophilic acyl substitution, critical in nickel-catalyzed carbonylations .

- Fluoroalcohols (e.g., TFE) stabilize charged intermediates via hydrogen bonding, accelerating solvolysis .

Kinetic studies in 44 solvents for p-methoxyphenyl chloroformate showed a 3-fold rate increase in 90% TFE vs. aqueous acetone, linked to solvent ionizing power (Y) and hydrogen-bond donor acidity (α) .

Basic: What are the key steps for resolving discrepancies in toxicity data for chloroformates?

Answer:

Contradictions in LC₅₀ values (e.g., 13 ppm vs. 88 ppm for methyl chloroformate ) arise from species/strain differences and exposure protocols. Resolution involves:

- Meta-analysis of interspecies variability (e.g., rat vs. mouse models).

- Validating analytical methods for airborne concentration measurements.

- Applying uncertainty factors (e.g., 10× for AEGL-3 calculations ) to account for data variability.

Advanced: How are AEGL-3 values derived for chloroformates, and what uncertainties apply to 3-fluorophenyl derivatives?

Answer:

AEGL-3 (lethality threshold) for n-butyl chloroformate was calculated as 66.7 ppm (1/3 of 200 ppm LD₅₀) with 10× uncertainty (3× interspecies, 3× intraspecies) . For this compound, extrapolation requires:

- Adjusting for fluorine’s electronegativity, which may enhance reactivity and toxicity.

- Temporal scaling using cⁿ×t = k (n=3 for <1 hour, n=1 for >4 hours) .

Basic: What role does this compound play in proteomic research?

Answer:

It modifies peptides/proteins at primary amines (e.g., lysine residues), enabling:

- Introduction of fluorophores for fluorescence detection.

- Stabilization of labile metabolites via carbamate formation.

Protocols from fentanyl derivatization can be adapted, with quenching by aqueous buffers (pH 6–7) to terminate reactions.

Advanced: Can this compound be used in tandem catalysis for asymmetric synthesis?

Answer:

Yes, in nickel/palladium-catalyzed cascades. For example, chloroformates act as CO surrogates in reductive carbonylations, where the metal center mediates sequential oxidative additions (aryl halide → chloroformate → alkyl halide) . Enantioselectivity is achievable using chiral ligands (e.g., BINAP), with DFT guiding transition-state optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.